molecular formula C10H6BrF2NO2 B1484847 3-Bromo-2-cyano-5-(difluoromethyl)phenylacetic acid CAS No. 1807116-54-6

3-Bromo-2-cyano-5-(difluoromethyl)phenylacetic acid

Cat. No.: B1484847
CAS No.: 1807116-54-6
M. Wt: 290.06 g/mol
InChI Key: FUBVBARXKSDFBS-UHFFFAOYSA-N
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Description

3-Bromo-2-cyano-5-(difluoromethyl)phenylacetic acid: is a chemical compound with the molecular formula C10H6BrF2NO2 and a molecular weight of 290.06 g/mol . This compound is notable for its use in various scientific experiments and research applications due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-cyano-5-(difluoromethyl)phenylacetic acid typically involves multi-step organic reactions. One common method includes the bromination of a precursor compound followed by the introduction of cyano and difluoromethyl groups under controlled conditions. Specific reagents and catalysts are used to facilitate these transformations, ensuring high yield and purity of the final product.

Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow processes to optimize efficiency and scalability. The reaction conditions are carefully monitored to maintain consistency and quality, with purification steps such as recrystallization or chromatography employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-2-cyano-5-(difluoromethyl)phenylacetic acid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium hydroxide or potassium tert-butoxide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydroxide, potassium tert-butoxide.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a variety of functional groups, such as hydroxyl, amino, or alkyl groups.

Scientific Research Applications

3-Bromo-2-cyano-5-(difluoromethyl)phenylacetic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-Bromo-2-cyano-5-(difluoromethyl)phenylacetic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of enzymes or receptors, affecting cellular processes and signaling pathways. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

  • 2-Bromo-3-cyano-4-(difluoromethyl)phenylacetic acid
  • 3-Bromo-2-cyano-5-(trifluoromethyl)phenylacetic acid
  • 3-Bromo-2-cyano-5-(fluoromethyl)phenylacetic acid

Comparison: Compared to similar compounds, 3-Bromo-2-cyano-5-(difluoromethyl)phenylacetic acid is unique due to the presence of both bromine and difluoromethyl groups, which can influence its reactivity and biological activity. The difluoromethyl group, in particular, can enhance the compound’s stability and lipophilicity, making it a valuable intermediate in drug design and development.

Properties

IUPAC Name

2-[3-bromo-2-cyano-5-(difluoromethyl)phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrF2NO2/c11-8-2-6(10(12)13)1-5(3-9(15)16)7(8)4-14/h1-2,10H,3H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUBVBARXKSDFBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1CC(=O)O)C#N)Br)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrF2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-Bromo-2-cyano-5-(difluoromethyl)phenylacetic acid
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3-Bromo-2-cyano-5-(difluoromethyl)phenylacetic acid
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Reactant of Route 5
3-Bromo-2-cyano-5-(difluoromethyl)phenylacetic acid
Reactant of Route 6
3-Bromo-2-cyano-5-(difluoromethyl)phenylacetic acid

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